molecular formula C18H30ClNO B13773669 Benzylamine, 4-(allyloxy)-N,N,3,5-tetraethyl-, hydrochloride CAS No. 7192-70-3

Benzylamine, 4-(allyloxy)-N,N,3,5-tetraethyl-, hydrochloride

Cat. No.: B13773669
CAS No.: 7192-70-3
M. Wt: 311.9 g/mol
InChI Key: YUDLWFPFOIMWPQ-UHFFFAOYSA-N
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Description

Benzylamine, 4-(allyloxy)-N,N,3,5-tetraethyl-, hydrochloride is a substituted benzylamine derivative characterized by:

  • Core structure: A benzene ring with an allyloxy (-O-CH2-CH=CH2) group at the para (4th) position and ethyl (-C2H5) groups at the meta (3rd and 5th) positions.
  • Amine modification: The benzylamine’s nitrogen is diethylated (N,N-diethyl), forming a tertiary amine.
  • Salt form: The hydrochloride (HCl) salt enhances aqueous solubility and stability compared to the free base.

Properties

CAS No.

7192-70-3

Molecular Formula

C18H30ClNO

Molecular Weight

311.9 g/mol

IUPAC Name

(3,5-diethyl-4-prop-2-enoxyphenyl)methyl-diethylazanium;chloride

InChI

InChI=1S/C18H29NO.ClH/c1-6-11-20-18-16(7-2)12-15(13-17(18)8-3)14-19(9-4)10-5;/h6,12-13H,1,7-11,14H2,2-5H3;1H

InChI Key

YUDLWFPFOIMWPQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1OCC=C)CC)C[NH+](CC)CC.[Cl-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of substituted benzylamines such as 4-(allyloxy)-N,N,3,5-tetraethylbenzylamine hydrochloride generally follows these stages:

Preparation of Benzylamine Salts via Quaternary Ammonium Salt Hydrolysis

A well-documented and efficient method for preparing benzylamine hydrochloride salts involves acid hydrolysis of quaternary ammonium salts derived from benzyl bromides and hexamethylenetetramine. This method is advantageous due to high yield, purity, and ease of isolation of the product as large crystals, facilitating separation and collection. The process is conducted in alcohol/water mixed solvents with inorganic acids such as hydrochloric acid preferred for direct formation of hydrochloride salts.

Key steps:

  • React substituted benzyl bromide (bearing allyloxy and tetraethyl groups) with hexamethylenetetramine in an alcohol solvent (e.g., methanol or ethanol) to form a quaternary ammonium salt.
  • Perform acid hydrolysis using hydrochloric acid under controlled temperature (around 40°C) and stirring.
  • Isolate the benzylamine hydrochloride salt by cooling and filtration, followed by washing and recrystallization.

Example parameters (adapted from similar benzylamine salt preparations):

Step Reagents/Conditions Notes
Quaternary ammonium salt formation Benzyl bromide derivative + hexamethylenetetramine, reflux in alcohol solvent High yield, mild conditions
Acid hydrolysis 1-1.5 equivalents of 36% HCl, 40°C, 6 hours Produces benzylamine hydrochloride salt
Isolation Cooling to 10°C, filtration, washing with water and acetone Crystals obtained with high purity

This method can be adapted for the 4-(allyloxy)-N,N,3,5-tetraethyl derivative by employing appropriately substituted benzyl bromide starting materials.

Alternative Routes: Reductive Amination and Alkylation

Other documented synthetic approaches for benzylamines include:

  • Reductive amination: Reaction of substituted benzaldehydes with secondary amines followed by reduction (e.g., sodium borohydride) to yield benzylamines. This approach allows introduction of alkyl groups on nitrogen and aromatic substitutions prior to amination.

  • Nucleophilic substitution of benzyl halides: Direct reaction of benzyl halides with secondary amines, followed by acidification to form hydrochloride salts.

  • Alkylation of benzylamines: Introduction of ethyl groups on the nitrogen atom through alkylation reactions using alkyl halides under basic conditions, followed by purification and salt formation.

Introduction of the Allyloxy Group

The allyloxy substituent at the 4-position of the benzyl ring is typically introduced by:

  • Ether formation via nucleophilic substitution: Reaction of a 4-hydroxybenzylamine intermediate with allyl bromide or allyl chloride in the presence of a base (e.g., potassium carbonate) to form the allyloxy ether.

  • Copper-catalyzed Ullmann-type O-arylation: Recent synthetic developments have shown that copper-catalyzed coupling of phenols with allylic halides under mild conditions can efficiently form allyloxy-substituted aromatics, which could be adapted for this compound.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Quaternary ammonium salt hydrolysis Substituted benzyl bromide, hexamethylenetetramine Hydrochloric acid, methanol 40°C, 6 h High yield, purity, simple isolation Requires benzyl bromide precursor
Reductive amination Substituted benzaldehyde, secondary amine Sodium borohydride Room temp, mild Allows N-alkylation control Multi-step, purification needed
Nucleophilic substitution Benzyl halide, secondary amine Base (e.g., K2CO3) Reflux or room temp Direct, straightforward May require protection/deprotection
Ether formation (allyloxy) 4-hydroxybenzylamine Allyl halide, base Mild heating Efficient allyloxy introduction Requires phenol intermediate
Copper-catalyzed Ullmann O-arylation Phenol, allyl halide Cu catalyst, ligand, base 60-110°C, 12-24 h High yields, mild conditions Catalyst cost, optimization needed

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research has shown that benzylamine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to benzylamine have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and providing potential therapeutic avenues for infections resistant to conventional antibiotics .

Drug Delivery Systems
The compound's ability to form stable complexes with drug molecules makes it a candidate for use in drug delivery systems. Its properties allow for enhanced solubility and bioavailability of poorly soluble drugs, which is critical in improving therapeutic efficacy .

Case Study: Anticancer Properties
A study investigated the anticancer potential of benzylamine derivatives, highlighting their role in inducing apoptosis in cancer cells. The mechanisms involved include the modulation of signaling pathways related to cell death and proliferation .

Cosmetic Applications

Formulation Stabilizer
In cosmetic formulations, benzylamine derivatives are utilized as stabilizers due to their ability to enhance the stability and shelf-life of products. Their incorporation helps maintain the integrity of active ingredients against degradation from environmental factors .

Skin Penetration Enhancer
Benzylamine compounds have been explored as skin penetration enhancers in topical formulations. They facilitate the absorption of active ingredients through the skin barrier, making them valuable in dermatological applications .

Polymer Science

Polymerization Initiators
Benzylamine derivatives serve as effective initiators in polymerization reactions. Their reactivity allows for the synthesis of various polymers with tailored properties suitable for industrial applications .

Case Study: Synthesis of Biodegradable Polymers
Research has demonstrated the use of benzylamine in synthesizing biodegradable polymers that can be used in sustainable packaging solutions. The incorporation of this compound into polymer matrices enhances mechanical properties while maintaining environmental compatibility .

Summary Table of Applications

Application AreaSpecific UseKey Benefits
PharmaceuticalsAntimicrobial agentsEffective against resistant bacterial strains
Drug delivery systemsEnhanced solubility and bioavailability
Anticancer agentsInduces apoptosis in cancer cells
CosmeticsFormulation stabilizerIncreases product stability
Skin penetration enhancerImproves absorption of active ingredients
Polymer SciencePolymerization initiatorsFacilitates synthesis of tailored polymers
Biodegradable polymer synthesisEnhances mechanical properties with eco-friendliness

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of the target compound with three analogs:

Compound Substituents Molecular Formula Key Functional Groups
Target Compound 3,5-diethyl, 4-allyloxy, N,N-diethyl Not explicitly reported Allyloxy, ethyl, tertiary amine, HCl salt
Benzylamine (C6H5CH2NH2) Unsubstituted benzene, primary amine C7H9N Primary amine
3,5-Bis(trifluoromethyl)benzylamine HCl 3,5-bis(trifluoromethyl), HCl salt C9H7F6N·HCl CF3 groups, HCl salt
Trimethobenzamide HCl 3,4,5-trimethoxybenzamide, dimethylaminoethoxy group C21H27N3O5·HCl Methoxy, amide, tertiary amine, HCl salt

Physicochemical Properties

Property Target Compound Benzylamine 3,5-Bis(trifluoromethyl)benzylamine HCl Trimethobenzamide HCl
Melting Point Not reported -10°C (free base) 50–55°C Not reported
Solubility High (HCl salt inferred) Low (free base) Moderate (HCl salt) High (HCl salt)
Lipophilicity (logP) High (ethyl/allyloxy) Low (unsubstituted) Moderate (CF3 groups) Moderate (amide/methoxy)

Key Observations :

  • Ethyl groups at positions 3, 5, and on the nitrogen increase lipophilicity, likely enhancing membrane permeability but reducing water solubility (offset by HCl salt formation).
  • The HCl salt aligns with trends in pharmaceutical derivatives to improve bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(allyloxy)-N,N,3,5-tetraethylbenzylamine hydrochloride, and what key intermediates should be prioritized?

  • Methodology : A plausible route involves the alkylation of a benzylamine precursor with an allyloxy-containing electrophile. For example, coupling 4-hydroxybenzylamine derivatives with allyl bromide under basic conditions (e.g., Na₂CO₃) could introduce the allyloxy group . Subsequent N,N-diethylation via reductive amination or alkyl halide quaternization (followed by HCl salt formation) may yield the target compound. Key intermediates include O-benzyl hydroxylamine derivatives and halogenated benzamide precursors .

Q. How should researchers characterize the structural integrity of this compound, particularly the allyloxy and tetraethylamine moieties?

  • Methodology : Use a combination of ¹H/¹³C NMR to confirm allyloxy (–O–CH₂–CH=CH₂) proton environments (δ ~4.5–5.5 ppm for allylic protons) and tetraethylamine N–CH₂–CH₃ signals (δ ~1.0–1.5 ppm). High-resolution mass spectrometry (HRMS) or X-ray crystallography (if crystalline) can validate molecular weight and spatial arrangement. Cross-reference with PubChem data for analogous benzoic acid derivatives .

Q. What safety protocols are critical when handling this compound, given its structural similarity to mutagenic anomeric amides?

  • Methodology : Conduct a hazard analysis per Chapter 4 of Prudent Practices in the Laboratory (National Academies Press, 2011), including mutagenicity screening (e.g., Ames II testing). Use ventilated fume hoods , nitrile gloves, and eye protection. Store at –20°C in airtight containers to mitigate decomposition risks observed in DSC studies of related compounds .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the allyloxy-functionalization step, and what parameters influence selectivity?

  • Methodology : Screen solvents (e.g., dichloromethane vs. acetonitrile) and bases (e.g., Na₂CO₃ vs. Et₃N) to minimize side reactions. Monitor reaction progress via HPLC or TLC (Rf tracking). On a 125 mmol scale (as in ), ensure stoichiometric control of allyl bromide to prevent over-alkylation. Catalyst screening (e.g., phase-transfer agents) may enhance regioselectivity .

Q. What advanced analytical techniques are suitable for detecting trace impurities or decomposition products in this compound?

  • Methodology : Employ LC-MS/MS to identify low-abundance byproducts (e.g., hydrolyzed allyloxy groups or de-ethylated amines). Thermogravimetric analysis (TGA) and DSC can assess thermal stability, particularly if decomposition is suspected during storage . Compare with PubChem spectral libraries for 3,5-dichloro-4-hydroxybenzoic acid derivatives to rule out structural analogs .

Q. How should conflicting mutagenicity data (e.g., lower Ames test activity vs. structural analogs) be interpreted, and what follow-up assays are warranted?

  • Methodology : Replicate Ames II testing under standardized conditions (OECD 471 guidelines). If compound 3 () shows reduced mutagenicity, perform comet assays or micronucleus tests to evaluate DNA damage in mammalian cells. Contrast results with structurally similar benzyl chlorides to contextualize risk .

Data Contradiction & Validation

Q. How can discrepancies in reported melting points or spectral data for this compound be resolved?

  • Methodology : Cross-validate with EPA DSSTox or ChemIDplus databases, which aggregate peer-reviewed data (e.g., DSSTox ID DTXSID60186975 for related benzoic acids). Replicate synthesis and characterization under controlled conditions (e.g., NIST-certified reference materials) to isolate variables like solvent residues or hydration states .

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